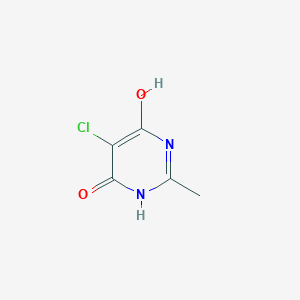
4(3H)-Pyrimidinone, 5-chloro-6-hydroxy-2-methyl-
Overview
Description
4(3H)-Pyrimidinone, 5-chloro-6-hydroxy-2-methyl- is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as CHM-1, and it has been shown to have a wide range of biochemical and physiological effects. In
Scientific Research Applications
CHM-1 has been studied extensively for its potential applications in scientific research. One area of research where CHM-1 has shown promise is in the treatment of cancer. Studies have shown that CHM-1 has the ability to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. CHM-1 has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Mechanism Of Action
The mechanism of action of CHM-1 is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes and signaling pathways in cells. Specifically, CHM-1 has been shown to inhibit the activity of the enzyme protein kinase CK2, which is involved in the regulation of cell growth and survival. By inhibiting the activity of this enzyme, CHM-1 is able to induce apoptosis in cancer cells and inhibit their growth.
Biochemical And Physiological Effects
In addition to its potential applications in the treatment of cancer and inflammatory diseases, CHM-1 has been shown to have a wide range of biochemical and physiological effects. Studies have shown that CHM-1 can inhibit the activity of several other enzymes and signaling pathways in cells, including the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and metabolism. CHM-1 has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
One of the advantages of using CHM-1 in lab experiments is that it has been shown to have a high degree of specificity for certain enzymes and signaling pathways in cells. This makes it a useful tool for studying the role of these pathways in various cellular processes. However, one limitation of using CHM-1 in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Future Directions
There are several future directions for research on CHM-1. One area of research that is currently being explored is the development of new synthetic methods for producing CHM-1 in larger quantities. Another area of research is the identification of new targets for CHM-1, which could lead to the development of new therapies for cancer and other diseases. Finally, there is a need for further studies to better understand the mechanism of action of CHM-1 and its potential applications in scientific research.
properties
IUPAC Name |
5-chloro-4-hydroxy-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-2-7-4(9)3(6)5(10)8-2/h1H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQIVTUHBZDCTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283565 | |
| Record name | 5-chloro-6-hydroxy-2-methylpyrimidin-4(3h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-4-hydroxy-2-methyl-1H-pyrimidin-6-one | |
CAS RN |
1194-76-9 | |
| Record name | NSC32134 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-chloro-6-hydroxy-2-methylpyrimidin-4(3h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




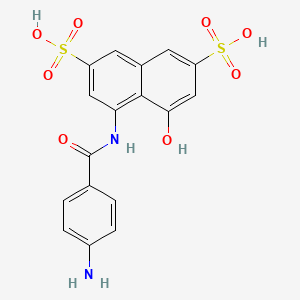

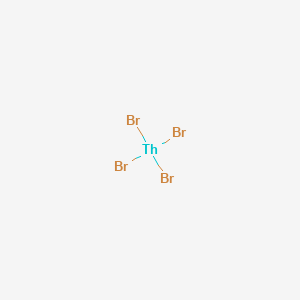
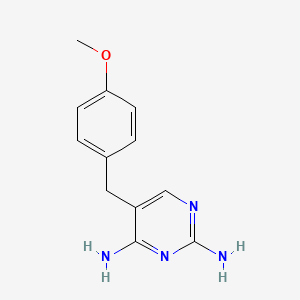




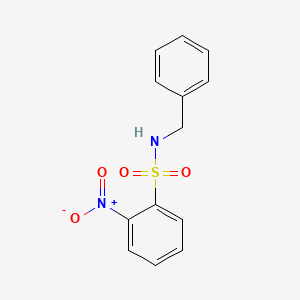

![N-[(4-methoxynaphthalen-1-yl)methyl]cyclopentanamine](/img/structure/B1606504.png)
![5-(4-Methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1606505.png)
